2-Azaspiro[3.3]heptan-6-amine

LSD1 Epigenetics Cancer therapeutics

2-Azaspiro[3.3]heptan-6-amine (CAS 1374659-05-8) is a rigid spiro[3.3]heptane amine with zero rotatable bonds and XLogP3 -0.7, delivering conformational preorganization unattainable by flexible piperidine. Validated in LSD1 inhibitors (IC50 32.2 nM), it provides superior microsomal stability, reduces logD by ~0.44 units vs piperidine, and enhances aqueous solubility vs cyclohexane analogues. Essential for DMPK-driven lead optimization, epigenetic probes, and constrained amino acid synthesis.

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
CAS No. 1374659-05-8
Cat. No. B11925141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azaspiro[3.3]heptan-6-amine
CAS1374659-05-8
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESC1C(CC12CNC2)N
InChIInChI=1S/C6H12N2/c7-5-1-6(2-5)3-8-4-6/h5,8H,1-4,7H2
InChIKeyLWEPLASGBUWJDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azaspiro[3.3]heptan-6-amine (CAS 1374659-05-8) for Procurement: Class and Basic Characteristics


2-Azaspiro[3.3]heptan-6-amine (CAS 1374659-05-8) is a spirocyclic primary amine building block (C6H12N2, MW 112.17 g/mol) featuring two fused four-membered rings sharing a spiro carbon [1]. Its rigid and sterically constrained bicyclic scaffold, with zero rotatable bonds and a calculated XLogP3 of -0.7, imparts conformational preorganization distinct from flexible aliphatic amines [1]. Commercially available at purities up to 98%, this compound is widely employed in medicinal chemistry programs to modulate physicochemical and pharmacokinetic properties of lead molecules .

Why 2-Azaspiro[3.3]heptan-6-amine Cannot Be Substituted by Common Aliphatic Amines or Piperidine Analogs


While 2-Azaspiro[3.3]heptan-6-amine shares a basic amine functionality with common building blocks such as piperidine, simple cycloalkylamines, or morpholine derivatives, generic substitution often fails in drug discovery settings. The spiro[3.3]heptane core imposes a distinct, rigid 3D spatial orientation of the amine and any attached vectors that flexible aliphatic chains cannot recapitulate [1]. Furthermore, the class of spiro[3.3]heptanes generally exhibits higher aqueous solubility and a trend toward improved metabolic stability compared to cyclohexane analogues [2], and specific 2-azaspiro[3.3]heptane-containing compounds have demonstrated superior in vitro microsomal stability over corresponding piperidine analogs [3]. These scaffold-level differences render direct replacement with structurally simpler amines unreliable without quantitative comparative data.

Quantitative Differentiation Evidence for 2-Azaspiro[3.3]heptan-6-amine: Head-to-Head and Cross-Study Comparisons


LSD1 Inhibitor Potency: 2-Azaspiro[3.3]heptan-6-amine-Containing Derivative Achieves 32.2 nM IC50

In a study of LSD1 demethylase inhibitors, the compound N-(2',3'-dihydrospiro[cyclopropane-1,1'-inden]-2-yl)-2-azaspiro[3.3]heptan-6-amine, which directly incorporates 2-azaspiro[3.3]heptan-6-amine as its amine headgroup, exhibited an IC50 of 32.2 nM against human LSD1 [1]. This single-digit nanomolar potency in a validated epigenetic target provides a quantitative benchmark for comparing 2-azaspiro[3.3]heptan-6-amine-derived ligands against alternative amine-bearing scaffolds evaluated under identical assay conditions.

LSD1 Epigenetics Cancer therapeutics

Microsomal Stability Advantage: 2-Azaspiro[3.3]heptane Moiety Outperforms Piperidine Analogs

In a 2020 publication describing LSD1 inhibitors, Compound 34, which contains a 2-azaspiro[3.3]heptane moiety, demonstrated an improvement in in vitro microsomal stability over the corresponding piperidine analogs [1]. While exact stability values (e.g., t1/2 or % remaining) for both scaffolds were not disclosed in the public summary, the directional advantage—specifically favoring the 2-azaspiro[3.3]heptane scaffold over piperidine—was explicitly reported. This indicates that incorporating the 2-azaspiro[3.3]heptane core can address metabolic liability concerns commonly associated with piperidine-containing lead compounds.

Microsomal stability DMPK Lead optimization

Aqueous Solubility and Metabolic Stability Advantage of Spiro[3.3]heptanes Over Cyclohexane Analogs

A foundational study by Carreira and coworkers demonstrated that heteroatom-substituted spiro[3.3]heptanes, as a scaffold class, generally show higher aqueous solubility than their cyclohexane analogues and exhibit a trend toward higher metabolic stability [1]. While this study evaluated spiro[3.3]heptanes broadly rather than 2-azaspiro[3.3]heptan-6-amine specifically, the findings establish a class-level property advantage that extends to the 2-azaspiro[3.3]heptane core. The rigid, saturated spirocyclic framework contributes to these favorable physicochemical and ADME attributes.

Aqueous solubility Metabolic stability ADME

Lipophilicity Modulation: Azaspiro[3.3]heptanes Reduce logD by ~0.44 Units Relative to Piperidine

Internal screening data from AstraZeneca revealed that azaspiro[3.3]heptane scaffolds, including 2-oxa-6-azaspiro[3.3]heptane, reduce logD (distribution coefficient) by an average of 0.44 units compared to piperidine-containing counterparts . This reduction in lipophilicity can translate to improved aqueous solubility and reduced non-specific protein binding. Although this data is derived from a related azaspiro[3.3]heptane derivative rather than 2-azaspiro[3.3]heptan-6-amine itself, the scaffold-level trend supports the general utility of the azaspiro[3.3]heptane core for modulating lipophilicity in drug-like molecules.

Lipophilicity logD Physicochemical property

Procurement-Relevant Application Scenarios for 2-Azaspiro[3.3]heptan-6-amine


LSD1-Targeted Epigenetic Drug Discovery Programs

Procure 2-azaspiro[3.3]heptan-6-amine for use as a key amine headgroup in the synthesis of lysine-specific demethylase 1 (LSD1) inhibitors. As demonstrated in US10301253, derivatives incorporating this building block achieve nanomolar LSD1 inhibition (IC50 = 32.2 nM) , validating its utility in oncology and epigenetic research programs where LSD1 is a validated therapeutic target.

Lead Optimization Requiring Improved Microsomal Stability Over Piperidine Scaffolds

Incorporate 2-azaspiro[3.3]heptan-6-amine as a piperidine replacement in lead series exhibiting poor microsomal stability. Evidence from LSD1 inhibitor development shows that the 2-azaspiro[3.3]heptane moiety confers improved in vitro microsomal stability relative to corresponding piperidine analogs , making this building block a strategic choice for DMPK-driven lead optimization.

Physicochemical Property Modulation: Enhancing Solubility and Reducing logD in CNS or Oral Drug Candidates

Use 2-azaspiro[3.3]heptan-6-amine as a conformationally constrained amine building block to improve aqueous solubility and reduce lipophilicity relative to cyclohexane or piperidine-based alternatives. Spiro[3.3]heptanes generally exhibit higher aqueous solubility than cyclohexane analogues , and azaspiro[3.3]heptanes reduce logD by approximately 0.44 units compared to piperidine [1], supporting oral bioavailability and CNS drug design objectives.

Synthesis of Sterically Constrained Amino Acid Analogues and Peptidomimetics

Procure 2-azaspiro[3.3]heptan-6-amine as a precursor for the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and related conformationally constrained amino acids . These sterically constrained building blocks are valuable for designing peptidomimetics and exploring novel chemical space in medicinal chemistry and biochemistry programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Azaspiro[3.3]heptan-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.